What are the physical properties of Ethyl acetate-1,2-13C2?
What are the physical properties of Ethyl acetate-1,2-13C2?
The following technical guide is structured to serve as a definitive reference for researchers utilizing Ethyl Acetate-1,2-13C2 in quantitative analysis, metabolic tracking, and structural elucidation.
Physical Properties, Spectroscopic Signatures, and Bioanalytical Applications
Executive Summary
Ethyl acetate-1,2-13C2 (CAS: 84508-45-2) is a stable isotope-labeled isotopologue of ethyl acetate where the acetate moiety (carbonyl and methyl carbons) is enriched with Carbon-13 (>99 atom %).[1][2][3] Unlike its non-labeled counterpart, this compound serves as a critical probe in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) due to its distinct mass shift (+2 Da) and unique spin-spin coupling patterns.
This guide delineates the physicochemical deviations caused by isotopic substitution, details the specific spectroscopic fingerprints required for validation, and outlines rigorous protocols for its application in metabolic flux analysis (MFA).
Chemical Identity & Physical Properties[1][2][4][5][6][7][8]
Isotopic Substitution Logic
The labeling occurs exclusively on the acetyl group. This strategic placement ensures that upon hydrolysis (e.g., by esterases), the labeled acetate unit is released intact, making it an ideal tracer for acetyl-CoA pathways.
-
Structure:
-
Label Position: C1 (Carbonyl) and C2 (Methyl) of the acetate group.
Comparative Physical Data
While chemical reactivity remains identical to the unlabeled isotopologue (following the Born-Oppenheimer approximation), physical properties involving mass and density exhibit measurable shifts essential for gravimetric precision.
| Property | Unlabeled Ethyl Acetate | Ethyl Acetate-1,2-13C2 | Impact on Protocol |
| Molecular Formula | Mass spectrometry target ion selection | ||
| Molecular Weight | 88.11 g/mol | 90.09 g/mol | Stoichiometric calculations must use 90.09 |
| Density (25°C) | 0.902 g/mL | 0.922 g/mL | Volumetric dosing requires density correction |
| Boiling Point | 77.1 °C | 76-77 °C | Negligible change; standard distillation applies |
| Flash Point | -4 °C | -4 °C | Identical safety profile (Flammable Class 3) |
| Solubility (Water) | 8.3 g/100mL | ~8.3 g/100mL | Standard extraction protocols apply |
Critical Note on Density: The density increase of ~2.2% is significant. When preparing molar stock solutions by volume, failure to account for this density shift will result in a systematic concentration error of 2%. Always weigh the standard; do not rely solely on volumetric pipetting.
Spectroscopic Characterization
Mass Spectrometry (MS) Fragmentation
In Electron Impact (EI) or Electrospray Ionization (ESI), the mass shift provides a clear "M+2" signature. The fragmentation pattern is critical for confirming the label position.
-
Molecular Ion (
): Shifts from m/z 88 to m/z 90 . -
Base Peak (Acylium Ion): The cleavage of the ethoxy group yields the acetyl fragment (
).-
Unlabeled: m/z 43.
-
Labeled (
): m/z 45 .
-
-
Rearrangement Ions: The McLafferty rearrangement usually observed in longer esters is less prominent here, but
-cleavage dominates.
Visualization: MS Fragmentation Logic
The following diagram illustrates the primary fragmentation pathway validating the 1,2-13C2 labeling.
[4]
Nuclear Magnetic Resonance (NMR)
The presence of two adjacent
-
NMR Spectrum:
-
Carbonyl Carbon (C1): ~171 ppm. Appears as a doublet due to coupling with the adjacent methyl
. -
Methyl Carbon (C2): ~21 ppm. Appears as a doublet .
-
Coupling Constant (
): Typically 50–60 Hz (characteristic of C-C bonds in acetyl groups). This large splitting is the definitive purity test.
-
-
H NMR Spectrum:
-
The methyl protons (
) will exhibit large satellites (approx 125-130 Hz) flanking the central peak, confirming direct attachment to a atom.
-
Advanced Applications: Metabolic Flux Analysis
Ethyl acetate-1,2-13C2 is a precursor for delivering labeled acetate into cells. Intracellular esterases hydrolyze the ester, releasing Ethanol and Acetate-1,2-13C2 . The acetate is then activated to Acetyl-CoA-1,2-13C2 , which enters the TCA cycle.
Pathway Tracing Logic
-
Entry: Hydrolysis releases
. -
Activation: Converted to Acetyl-CoA (
). -
TCA Cycle Incorporation:
-
Condenses with Oxaloacetate to form Citrate .
-
First Turn: Citrate will carry the m+2 label.
-
Subsequent Turns: The label scrambles, creating complex isotopomers (m+1, m+2, m+3, m+4) in downstream metabolites (Succinate, Malate).
-
Visualization: Metabolic Fate
This diagram maps the flow of the
[9][10]
Experimental Protocols
Preparation of Internal Standard Stock (10 mM)
Objective: Create a precise stock solution for LC-MS normalization.
-
Gravimetric Measurement: Place a 10 mL volumetric flask on an analytical balance. Tare.
-
Addition: Add exactly 9.01 mg of Ethyl acetate-1,2-13C2.
-
Note: Do not pipette 10 µL assuming density is 0.90 g/mL. The density is 0.922 g/mL.[5]
-
-
Solvation: Dilute to volume with LC-MS grade methanol or acetonitrile.
-
Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C. Stability is >1 year if sealed to prevent evaporation.
NMR Purity Check
Objective: Verify isotopic enrichment (>99%).
-
Solvent: Dissolve 10 mg in
(0.6 mL). -
Acquisition: Run a proton-decoupled
NMR (typically 1024 scans). -
Validation Criteria:
-
Observe doublet at ~171 ppm and ~21 ppm.
-
Confirm absence of singlet peaks at these positions (singlets indicate incomplete labeling).
-
Calculate ratio of Doublet area / (Doublet + Singlet area) to confirm enrichment % [1].
-
Safety & Handling
-
Flammability: High.[1] Flash point is -4°C. All transfers must occur in a fume hood away from static sources.
-
Volatility: High vapor pressure (73 mmHg at 20°C). Keep containers tightly sealed with Parafilm when not in use to prevent isotopic fractionation via evaporation.
-
Toxicity: Low acute toxicity (LD50 Rat > 5600 mg/kg), but acts as an irritant to eyes and respiratory tract [2].
References
-
Sigma-Aldrich. (2024). Ethyl acetate-1,2-13C2 Product Specification and NMR Data. Link
-
PubChem. (2024).[1][2] Ethyl Acetate Compound Summary: Safety and Hazards. National Library of Medicine. Link
-
Stewart, N. J., et al. (2018). Long-range heteronuclear J-coupling constants in esters: Implications for 13C metabolic MRI. Journal of Magnetic Resonance. Link
-
NIST Chemistry WebBook. (2024). Ethyl Acetate Mass Spectrum (Electron Ionization). Link
Sources
- 1. Ethyl acetate-1,2-13C2 | C4H8O2 | CID 12206864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl acetate-1,2-13C2 13C 99atom 84508-45-2 [sigmaaldrich.com]
- 3. ETHYL ACETATE | Eurisotop [eurisotop.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl acetate-1,2-13C2 13C 99atom 84508-45-2 [sigmaaldrich.com]
